2,6-Dichloro-4-methoxybenzoic acid
Overview
Description
2,6-Dichloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O3 and a molecular weight of 221.03744 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2,6-Dichloro-4-methoxybenzoic acid, also known as Dicamba, is primarily used as a herbicide . Its primary targets are broadleaf weeds . Dicamba acts by manipulating plant phytohormone responses .
Mode of Action
Dicamba is an auxin herbicide . Auxin herbicides mimic the action of indolyl acetic acid, a natural plant hormone, in regulating plant growth . They interfere with nucleic acid metabolism and disrupt transport systems within the plant . This leads to increased production of ethylene and abscisic acid, which in turn leads to plant growth inhibition, senescence, and tissue decay .
Biochemical Pathways
It is known that dicamba interferes with the normal functioning of auxin, a key plant growth hormone . This interference leads to a disruption in the normal growth and development processes of the plant, resulting in the death of the weed .
Pharmacokinetics
Information on the pharmacokinetics of Dicamba is limited. It is known that dicamba is highly soluble in water . It is volatile and has a low potential to leach to groundwater based on its chemical properties .
Result of Action
The result of Dicamba’s action is the death of the targeted weeds . By disrupting the normal growth processes of the plant, Dicamba causes the plant to die, thereby effectively controlling the weed population .
Action Environment
The efficacy and stability of Dicamba can be influenced by various environmental factors. For instance, Dicamba’s primary ecological risk is for non-target terrestrial plants from exposure through spray drift . This occurs when Dicamba inadvertently migrates to non-targeted neighboring areas, damaging those plants . Therefore, careful application is necessary to minimize off-target effects . Furthermore, Dicamba’s volatility means that it can be affected by environmental conditions such as temperature and wind .
Preparation Methods
The synthesis of 2,6-Dichloro-4-methoxybenzoic acid typically involves the chlorination of 4-methoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Chlorination: 4-methoxybenzoic acid is treated with thionyl chloride to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Dichloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl or amino groups.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the compound into its corresponding alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
2,6-Dichloro-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with therapeutic properties.
Comparison with Similar Compounds
2,6-Dichloro-4-methoxybenzoic acid can be compared with other similar compounds, such as:
3,6-Dichloro-2-methoxybenzoic acid (Dicamba): Both compounds are chlorinated derivatives of methoxybenzoic acid and have herbicidal properties.
2,4-Dichloro-5-methoxybenzoic acid: This compound has a similar structure but differs in the position of chlorine and methoxy groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
2,6-dichloro-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMXOVAJNLGZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298307 | |
Record name | 2,6-Dichloro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94278-69-0 | |
Record name | 2,6-Dichloro-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94278-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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